molecular formula C24H17NO2 B6017730 4-benzoyl-N-1-naphthylbenzamide

4-benzoyl-N-1-naphthylbenzamide

Cat. No.: B6017730
M. Wt: 351.4 g/mol
InChI Key: ZNRWVPFIYLWDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyl-N-1-naphthylbenzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅CO-) at the para position of the benzamide core and an N-1-naphthyl substituent.

Properties

IUPAC Name

4-benzoyl-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO2/c26-23(18-8-2-1-3-9-18)19-13-15-20(16-14-19)24(27)25-22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRWVPFIYLWDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs of 4-benzoyl-N-1-naphthylbenzamide include:

Compound Name Core Structure Substituents Key Features
This compound Benzamide Benzoyl (C₆H₅CO-) at C4; N-1-naphthyl High aromaticity, potential π-π interactions
4-Chloro-N-{3-[(1Z)-N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}benzamide Benzamide Chloro at C4; hydrazonoyl-naphthylacetyl side chain Enhanced electrophilicity; flexible linker
4-Amino-N-ethyl-N-(1-naphthyl)benzamide Benzamide Amino (NH₂) at C4; ethyl and N-1-naphthyl Increased solubility via amino group
4-Phenoxybenzamide derivatives Benzamide Phenoxy (C₆H₅O-) at C4; varied substituents (e.g., methoxy, fluoro, trifluoromethyl) Tunable electronic properties

Key Observations :

  • Steric Effects : The N-1-naphthyl group introduces steric bulk, which may reduce solubility but improve stability in hydrophobic environments.
  • Synthetic Flexibility : Analogous compounds (e.g., hydrazide derivatives) are synthesized via hydrazine condensation or HBTU-mediated couplings, suggesting adaptable routes for modifying the target compound .
Key Research Findings
  • Synthetic Pathways : The hydrazide condensation method (as in ) is critical for introducing nitrogen-containing side chains, while HBTU-mediated couplings () enable efficient amide bond formation .
  • Spectroscopic Characterization: NMR and MS data for analogs (e.g., 4-phenoxybenzamide derivatives) confirm regioselectivity and purity, providing benchmarks for analyzing the target compound .
  • Functional Group Trade-offs : Benzoyl groups may reduce metabolic stability compared to halogenated or alkylated derivatives, necessitating formulation optimization for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.